5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in several studies . These compounds have shown potent inhibitory activity against FGFR1–4 . The compound 4h, for instance, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM, respectively .Molecular Structure Analysis
The molecular structure of this compound is a derivative of the 1H-pyrrolo[2,3-b]pyridine structure . The structure consists of a pyrrolopyridine core with an amino group at the 5-position and a carbaldehyde group at the 3-position.Mechanism of Action
The mechanism of action of 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives involves the inhibition of the FGFR signaling pathway . Abnormal activation of this pathway is associated with the progression and development of several cancers . Therefore, these compounds represent an attractive strategy for cancer therapy .
Future Directions
The future directions for the research and development of 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives involve their potential use in cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive candidates for further study and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJORZLKNVXOENL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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